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Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors

(TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung

cancer (NSCLC). One of the key mechanisms of resistance is the amplification of the MET

proto-oncogene, which leads to bypass signaling and tumor progression. This guide provides a

comparative overview of the synergistic effects of combining Nazartinib (a third-generation

EGFR-TKI) with MET inhibitors, focusing on the potent and selective MET inhibitor,

Capmatinib. While specific preclinical data on this combination is limited in the public domain,

this guide compiles available clinical data and provides detailed experimental protocols to

enable researchers to conduct their own synergistic studies.

Rationale for Combination Therapy
Nazartinib is an irreversible EGFR-TKI that targets both activating EGFR mutations (such as

L858R and exon 19 deletions) and the T790M resistance mutation.[1] However, MET

amplification can activate downstream signaling pathways, such as the PI3K/AKT and MAPK

pathways, independently of EGFR, thereby rendering Nazartinib less effective. The

combination with a MET inhibitor like Capmatinib aims to simultaneously block both EGFR and

MET signaling, leading to a more potent and durable anti-tumor response in patients with MET-

driven resistance.[2]
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Clinical Efficacy of Nazartinib and Capmatinib
Combination
A phase Ib/II clinical trial (NCT02335944) has evaluated the safety and efficacy of Nazartinib in

combination with Capmatinib in patients with EGFR-mutant NSCLC.[3][4][5]

Table 1: Overall Response Rate (ORR) in Different
Patient Cohorts from the NCT02335944 Study[5][6]

Patient Cohort
(Phase II)

Treatment
Number of Patients
(n)

Overall Response
Rate (ORR)

Group 1: EGFR-TKI

resistant, any

T790M/MET status

Capmatinib +

Nazartinib
52 28.8%

Group 3: Treatment-

naïve, T790M-

negative, any MET

status

Capmatinib +

Nazmatinib
47 61.7%

Group 1 + Phase Ib

(MET-positive)

Capmatinib +

Nazartinib
24 45.8%

Group 1 + Phase Ib

(MET-negative)

Capmatinib +

Nazartinib
42 26.2%

Group 1 + Phase Ib

(T790M-positive)

Capmatinib +

Nazartinib
29 37.9%

Group 1 + Phase Ib

(T790M-negative)

Capmatinib +

Nazartinib
34 32.4%

Note: The recommended phase 2 dose (RP2D) was Capmatinib 400 mg twice daily plus

Nazartinib 100 mg once daily.[4]
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While specific in vitro synergy data for Nazartinib and Capmatinib is not readily available, this

section provides detailed protocols for key experiments to assess the synergistic effects of

such a combination.

Experimental Workflow
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Caption: A general workflow for assessing the in vitro synergy of two inhibitors.
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This assay determines the half-maximal inhibitory concentration (IC50) of each drug and

assesses the effect of the combination on cell viability.

Protocol:

Cell Seeding: Seed EGFR-mutant, MET-amplified NSCLC cells (e.g., HCC827-GR, H1975)

in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

Drug Treatment:

For single-agent IC50 determination, treat cells with serial dilutions of Nazartinib or a MET

inhibitor (e.g., Capmatinib).

For combination studies, treat cells with a matrix of concentrations of both drugs.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate IC50 values using non-linear regression. For combination studies,

calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates

synergy).

This assay quantifies the induction of apoptosis following drug treatment.

Protocol:

Cell Treatment: Treat cells with Nazartinib, a MET inhibitor, or the combination at

predetermined concentrations (e.g., IC50 values) for 48 hours.

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
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Annexin V Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC

and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative

cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late

apoptotic/necrotic.

This technique is used to assess the effect of the drug combination on key signaling proteins.

Protocol:

Protein Extraction: Treat cells with the inhibitors for 2-24 hours, then lyse the cells in RIPA

buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-

ERK, ERK, and β-actin (as a loading control) overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Signaling Pathway Analysis
The synergistic effect of Nazartinib and MET inhibitors is achieved by dual blockade of parallel

signaling pathways that drive tumor growth and survival.
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Caption: Dual inhibition of EGFR and MET pathways by Nazartinib and a MET inhibitor.

Conclusion

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12772453?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The combination of Nazartinib with a MET inhibitor like Capmatinib represents a promising

strategy to overcome acquired resistance in EGFR-mutant NSCLC with MET amplification.

Clinical data demonstrates significant anti-tumor activity with a manageable safety profile.

While specific preclinical data for this combination is not widely published, the provided

experimental protocols and workflow offer a robust framework for researchers to conduct their

own investigations into the synergistic effects of this and other EGFR/MET inhibitor

combinations. Such studies are crucial for further elucidating the molecular mechanisms of

synergy and for the development of more effective targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12772453?utm_src=pdf-custom-synthesis
https://clinicaltrials.eu/inn/nazartinib/
https://accedacris.ulpgc.es/bitstream/10553/134739/1/capmatinib_plus_nazartinib.pdf
https://www.oncpracticemanagement.com/special-issues/2020-year-in-review-nsclc/capmatinib-nazartinib-for-egfr-mutant-nsclc
https://www.oncpracticemanagement.com/special-issues/2020-year-in-review-nsclc/capmatinib-nazartinib-for-egfr-mutant-nsclc
https://pubmed.ncbi.nlm.nih.gov/38986421/
https://pubmed.ncbi.nlm.nih.gov/38986421/
https://pure.gustaveroussy.fr/en/publications/capmatinib-plus-nazartinib-in-patients-with-egfr-mutated-nonsmall/
https://www.benchchem.com/product/b12772453#assessing-the-synergistic-effects-of-nazartinib-with-met-inhibitors
https://www.benchchem.com/product/b12772453#assessing-the-synergistic-effects-of-nazartinib-with-met-inhibitors
https://www.benchchem.com/product/b12772453#assessing-the-synergistic-effects-of-nazartinib-with-met-inhibitors
https://www.benchchem.com/product/b12772453#assessing-the-synergistic-effects-of-nazartinib-with-met-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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